molecular formula C16H24ClN5O B6675085 N-[(1-methylimidazol-2-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride

N-[(1-methylimidazol-2-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride

Cat. No.: B6675085
M. Wt: 337.8 g/mol
InChI Key: IPNKSCBQKNNNSP-UHFFFAOYSA-N
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Description

N-[(1-methylimidazol-2-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-6-azaspiro[25]octan-2-amine;hydrochloride is a complex organic compound that features a unique spirocyclic structure

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O.ClH/c1-20-8-7-18-15(20)12-21(11-13-2-9-22-19-13)14-10-16(14)3-5-17-6-4-16;/h2,7-9,14,17H,3-6,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNKSCBQKNNNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(CC2=NOC=C2)C3CC34CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylimidazol-2-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride typically involves multiple steps, starting with the preparation of the imidazole and oxazole intermediates. The imidazole ring can be synthesized via the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia . The oxazole ring can be synthesized through the cyclization of α-haloketones with primary amines . The final spirocyclic structure is formed through a series of nucleophilic substitution reactions and cyclization steps under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylimidazol-2-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the imidazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(1-methylimidazol-2-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methylimidazol-2-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride involves its interaction with specific molecular targets. The imidazole and oxazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methylimidazol-2-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural complexity allows for specific interactions with biological targets, making it a valuable compound for research and development.

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